molecular formula C11H14F3NO3S B7046305 N-(2-hydroxyethyl)-N-[[2-(trifluoromethyl)phenyl]methyl]methanesulfonamide

N-(2-hydroxyethyl)-N-[[2-(trifluoromethyl)phenyl]methyl]methanesulfonamide

Cat. No.: B7046305
M. Wt: 297.30 g/mol
InChI Key: VLAQYPQRUKKPNS-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-N-[[2-(trifluoromethyl)phenyl]methyl]methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound, with its unique trifluoromethyl group, may exhibit interesting chemical and biological properties.

Properties

IUPAC Name

N-(2-hydroxyethyl)-N-[[2-(trifluoromethyl)phenyl]methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO3S/c1-19(17,18)15(6-7-16)8-9-4-2-3-5-10(9)11(12,13)14/h2-5,16H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAQYPQRUKKPNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CCO)CC1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-N-[[2-(trifluoromethyl)phenyl]methyl]methanesulfonamide typically involves the reaction of a sulfonyl chloride with an amine. A possible synthetic route could be:

    Starting Materials: 2-(trifluoromethyl)benzylamine, methanesulfonyl chloride, and 2-aminoethanol.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under basic conditions (e.g., using triethylamine) to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2-(trifluoromethyl)benzylamine is first reacted with methanesulfonyl chloride to form the intermediate sulfonamide. This intermediate is then reacted with 2-aminoethanol to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-N-[[2-(trifluoromethyl)phenyl]methyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(2-hydroxyethyl)-N-[[2-(trifluoromethyl)phenyl]methyl]methanesulfonamide may have several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use as an enzyme inhibitor or a probe for studying biological pathways.

    Medicine: Possible applications in drug development, particularly in designing new antibiotics or anticancer agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-N-[[2-(trifluoromethyl)phenyl]methyl]methanesulfonamide would depend on its specific application. For instance, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The trifluoromethyl group can enhance binding affinity and specificity due to its electron-withdrawing properties.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)-N-methylmethanesulfonamide: Lacks the trifluoromethyl group.

    N-(2-hydroxyethyl)-N-phenylmethanesulfonamide: Lacks the trifluoromethyl group but has a phenyl group.

    N-(2-hydroxyethyl)-N-[[2-(chloromethyl)phenyl]methyl]methanesulfonamide: Has a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in N-(2-hydroxyethyl)-N-[[2-(trifluoromethyl)phenyl]methyl]methanesulfonamide makes it unique. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, such as lipophilicity and metabolic stability.

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